molecular formula C24H15ClF2N2O2S B14997763 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14997763
M. Wt: 468.9 g/mol
InChI Key: HGGAGHSRTVVMSJ-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include 2-chloro-4-fluorobenzyl and 3-fluoro-4-methylphenyl derivatives. The synthetic route may involve:

    Substitution Reactions:

    Cyclization Reactions: Formation of the benzothieno[3,2-d]pyrimidine core through cyclization reactions.

    Condensation Reactions: Condensation of intermediate compounds to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The choice of solvents and purification methods, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the chloro or fluoro positions.

Scientific Research Applications

1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)1

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)benzothiophene
  • 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)pyrimidine

Uniqueness

1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and the benzothieno[3,2-d]pyrimidine core

Properties

Molecular Formula

C24H15ClF2N2O2S

Molecular Weight

468.9 g/mol

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H15ClF2N2O2S/c1-13-6-9-16(11-19(13)27)29-23(30)22-21(17-4-2-3-5-20(17)32-22)28(24(29)31)12-14-7-8-15(26)10-18(14)25/h2-11H,12H2,1H3

InChI Key

HGGAGHSRTVVMSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=C(C=C(C=C5)F)Cl)F

Origin of Product

United States

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